2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol

Vue d'ensemble

Description

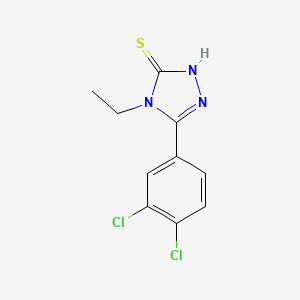

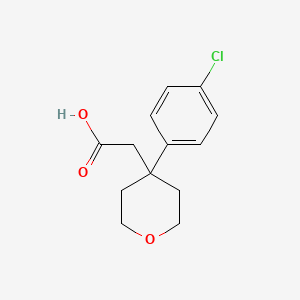

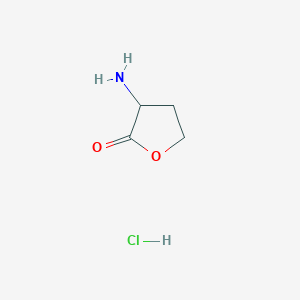

2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol (HMBO) is a naturally occurring phenolic compound that is found in a variety of plants, including the bark of the African baobab tree (Adansonia digitata). HMBO has been studied for its potential medicinal properties and its ability to act as a natural antioxidant. In recent years, HMBO has attracted increased attention due to its potential applications in the field of medicine, such as its use as a natural anti-inflammatory agent and its ability to inhibit the growth of certain types of cancer cells.

Applications De Recherche Scientifique

Antiviral Properties

Research has shown that compounds similar to 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol exhibit antiviral activities. For instance, specific arylbenzofurans isolated from endophytic fungi displayed notable anti-tobacco mosaic virus (anti-TMV) activity, highlighting their potential in antiviral applications (Du et al., 2017).

Antiproliferative Effects

Compounds structurally related to 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol have been investigated for their antiproliferative effects on cancer cells. For example, certain neolignans from traditional Chinese medicine demonstrated significant inhibition of cancer cell growth, indicating their potential in cancer therapy (Ma et al., 2017).

Antimicrobial and Antioxidant Activities

A new class of benzofuran derivatives has exhibited antimicrobial and antioxidant activities. These compounds, including variants of benzofurans, showed considerable efficacy against various microbial strains and displayed strong antioxidant properties (Rangaswamy et al., 2017).

Synthesis and Chemical Reactions

The synthesis of benzofuran compounds, including those similar to 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol, has been a subject of research. Studies have explored various methods for creating substituted benzofurans, which are important for developing new pharmacological agents (Yoshida et al., 2004).

Potential in Estrogen Receptor Affinity

Studies have indicated that certain benzofurans show binding affinity for estrogen receptors, suggesting their potential use in hormone-related therapies (Halabalaki et al., 2000).

Neuroprotective Properties

Some benzofuran derivatives have shown promise as β-amyloid aggregation inhibitors, suggesting their potential application in the treatment of neurodegenerative diseases like Alzheimer's (Choi et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division, and its disruption can lead to cell death .

Mode of Action

This compound interacts with tubulin in a manner similar to the antimitotic drug vincristine . It inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption prevents the normal progression of the cell cycle, leading to cell death .

Biochemical Pathways

The inhibition of tubulin polymerization affects the mitotic spindle, a structure critical for chromosome segregation during cell division . This disruption can trigger apoptosis, or programmed cell death, as the cell cycle cannot progress normally without proper chromosome segregation .

Pharmacokinetics

Its solubility in dmso suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly against non-small cell lung cancer NCI-H522 .

Propriétés

IUPAC Name |

2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJPSJEXBTRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)

![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)

![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)

![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)